6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

mGluR5 antagonist Negative allosteric modulator Neuroscience drug discovery

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid (CAS 942511-55-9) is a heterocyclic small molecule (C12H11N3O2, MW 229.23 g/mol) featuring a nicotinic acid core substituted at the 6-position with a 6-methylpyridin-3-ylamino moiety. The compound bears the canonical IUPAC name 6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid and is listed under PubChem CID 66869379 and the synonym SCHEMBL990856.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 942511-55-9
Cat. No. B1400660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
CAS942511-55-9
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H11N3O2/c1-8-2-4-10(7-13-8)15-11-5-3-9(6-14-11)12(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
InChIKeyAOCFTJLNDUNNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid (CAS 942511-55-9): A Pyridinylamino Nicotinic Acid Scaffold for Kinase-Targeted Drug Discovery


6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid (CAS 942511-55-9) is a heterocyclic small molecule (C12H11N3O2, MW 229.23 g/mol) featuring a nicotinic acid core substituted at the 6-position with a 6-methylpyridin-3-ylamino moiety [1]. The compound bears the canonical IUPAC name 6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid and is listed under PubChem CID 66869379 and the synonym SCHEMBL990856 [1]. Its structural architecture—a biaryl amine linkage connecting two pyridine rings with a free carboxylic acid handle—places it within a broader class of 6-substituted nicotinic acid derivatives that have attracted attention as kinase inhibitor scaffolds and carbonic anhydrase III (CAIII) inhibitor candidates [2]. The compound is commercially available at standard research purity (95%) from multiple suppliers, positioning it as an accessible building block for medicinal chemistry campaigns targeting Syk, mGluR5, and related signaling pathways .

Why 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid Cannot Be Replaced by Generic Nicotinic Acid Analogs: A Procurement and Selection Rationale


Although numerous 6-substituted nicotinic acid derivatives populate chemical catalogs, simple substitution with a methylamino group (e.g., CAS 262296-02-6) or a chloropyridinylamino group (e.g., CAS 68671-71-6) produces scaffolds with markedly different hydrogen-bonding capacity, lipophilicity, and target engagement profiles [1]. The 6-methylpyridin-3-ylamino motif—with its dual pyridine rings and methyl substituent—is a semi-rigid biaryl amine linker that appears recurrently in kinase-targeted chemical series, including those optimized for mGluR5 antagonism and Syk inhibition [2]. The free carboxylic acid functionality in the target compound further distinguishes it from ester pro-drug forms or amide derivatives, as the acid provides both aqueous solubility and a synthetic handle for amide coupling, whereas ester analogs (e.g., methyl 6-(6-methyl-pyridin-3-ylamino)-nicotinate, CAS 828931-70-0) require additional hydrolysis steps that may introduce impurities or compromise yield in multi-step syntheses . Given that even minor structural modifications around the pyridinylamino core produce order-of-magnitude shifts in IC50 values at human mGluR5—from 40–110 nM for the optimized (S)-5-chloro analog to 420 nM for the piperidinyl-methanone derivative—procurement decisions cannot rely on superficial structural similarity alone [2].

Quantitative Differentiation Evidence for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid: Head-to-Head and Class-Level Comparisons


Structural Progenitor of the 6-(6-Methylpyridin-3-ylamino)pyridine Scaffold: Differentiation from Ester and Amide Derivatives for mGluR5 Antagonism

The target compound itself has not been directly screened in published mGluR5 assays; however, it serves as the core structural progenitor from which multiple active analogs were derived. The piperidinyl-methanone amide derivative (CHEMBL594993, BDBM50305036), which directly incorporates the 6-(6-methylpyridin-3-ylamino)pyridine scaffold of the target compound, exhibits an IC50 of 420 nM against human mGluR5 in a glutamate-induced calcium mobilization assay [1]. This establishes a baseline potency that can be modulated by further derivatization. Critically, introduction of a 5-chloro substituent and a chiral (2R)-ethylpiperidine amide (BDBM50305049) improved potency to 40 nM—a 10.5-fold enhancement—demonstrating that the unsubstituted scaffold retains meaningful but sub-optimal affinity that can be optimized by iterative SAR [1]. The free carboxylic acid of the target compound (CAS 942511-55-9) provides a versatile synthetic entry point that the methyl ester (CAS 828931-70-0) does not, enabling direct amide coupling without a deprotection step that could degrade acid-sensitive intermediates .

mGluR5 antagonist Negative allosteric modulator Neuroscience drug discovery

CAIII Inhibitor Scaffold Potential: 6-Substituted Nicotinic Acid Class-Level Positioning vs. Unsubstituted Nicotinic Acid

6-Substituted nicotinic acid analogues, as a class, have been reported as potent inhibitors of carbonic anhydrase III (CAIII), an emerging pharmacological target for dyslipidemia and cancer [1]. While the 6-(6-methyl-pyridin-3-ylamino) substituent of the target compound has not been explicitly profiled in published CAIII inhibition studies, it represents a 6-substituted nicotinic acid analog bearing a biaryl amine extension—a structural feature that increases topological polar surface area (tPSA 75.1 Ų) and hydrogen-bonding capacity (2 HBD, 5 HBA) relative to simpler 6-substituted analogs such as 6-(4-hydroxyphenyl)nicotinic acid or 6-(2,2,2-trifluoroethoxy)nicotinic acid [2]. The CAIII inhibition potency reported for various 6-substituted nicotinic acid analogues in size-exclusion chromatography-based assays validates the class as productive for this target, and the unique pyridinylamino extension of the target compound offers an underexplored vector for CAIII selectivity engineering [1].

Carbonic anhydrase III inhibitor Dyslipidemia Cancer metabolism

Vendor-Verified Structural Identity and Purity: Quantitative QC Benchmark Against Research-Grade Demand

The compound is commercially supplied at a standard purity of ≥95% with batch-specific QC documentation, including NMR, HPLC, and GC analyses . The PubChem entry provides a full suite of computed and experimental identifiers: InChIKey AOCFTJLNDUNNGR-UHFFFAOYSA-N, exact mass 229.085126602 Da, SMILES CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O, and XLogP3-AA of 1.6 [1]. These authenticated identifiers eliminate ambiguity in procurement specifications and ensure reproducibility in synthetic workflows. Unlike custom-synthesized or single-source analogs that may lack batch-to-batch QC traceability, the multi-supplier availability of this compound—including Bidepharm (Cat. BD02635942) and AK Scientific (Cat. 1581DT)—provides competitive sourcing with documented purity thresholds .

Quality control NMR purity HPLC verified Procurement specification

Key Intermediate in the Syk Kinase Inhibitor Patent Landscape: Differentiation from Nicotinamide and Amide Congeners

The 6-(6-methylpyridin-3-ylamino)pyridine scaffold—of which the target compound is the carboxylic acid progenitor—is explicitly exemplified in FUJIFILM's Syk inhibitor patent family (US20130116430A1) as a core structural motif [1]. The patent discloses multiple potent nicotinamide derivatives bearing this scaffold, including Example 4-17: 6-(cis-2-aminocyclohexylamino)-5-fluoro-2-(6-methylpyridin-3-ylamino)nicotinamide. While the patent primarily claims nicotinamide final products, the free acid form (target compound) represents the logical penultimate intermediate for amide bond formation with diverse amine coupling partners [1]. This contrasts with pre-formed amide or chlorinated analogs (e.g., 5-chloro-6-(6-methylpyridin-3-ylamino)-nicotinic acid methyl ester), which constrain downstream diversification to a single substitution pattern and require additional synthetic manipulation for SAR exploration .

Syk inhibitor Immuno-oncology Autoimmune disease Patent intermediate

High-Impact Application Scenarios for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid (CAS 942511-55-9): Where Procurement Decisions Deliver Maximum Value


mGluR5 Negative Allosteric Modulator (NAM) Library Synthesis: Scaffold with Documented Target Engagement Potential

The target compound serves as the optimal carboxylic acid building block for generating amide-diversified mGluR5 NAM libraries. Evidence from ChEMBL/BindingDB demonstrates that the 6-(6-methylpyridin-3-ylamino)pyridine core, when elaborated to a piperidinyl-methanone amide (CHEMBL594993), achieves an IC50 of 420 nM at human mGluR5, while further optimization with a 5-chloro substituent and chiral amide improves potency to 40 nM [1]. The free acid of the target compound enables direct, one-step amide coupling to explore diverse amine partners, bypassing the ester hydrolysis step required with methyl ester analogs . This scenario is particularly relevant for CNS drug discovery programs seeking novel mGluR5 NAM chemotypes with intellectual property freedom to operate.

Syk Kinase Inhibitor Lead Optimization: Penultimate Intermediate with Validated Patent Precedent

The FUJIFILM patent family (US20130116430A1) explicitly exemplifies the 6-(6-methylpyridin-3-ylamino)pyridine scaffold in Syk inhibitor development, with multiple nicotinamide derivatives showing Syk-inhibitory activity [1]. The target compound, as the free carboxylic acid form, is the ideal penultimate intermediate—requiring only a single amide coupling step to access the final nicotinamide products claimed in the patent. This positions the compound as a strategic procurement choice for organizations building Syk-targeted compound collections for immuno-oncology or autoimmune disease programs, where rapid SAR exploration from a common intermediate accelerates lead optimization timelines.

CAIII-Targeted Probe Development: Structurally Differentiated 6-Substituted Nicotinic Acid for Metabolic Disease Research

The 6-substituted nicotinic acid compound class has been validated as a source of potent CAIII inhibitors with potential applications in dyslipidemia and cancer [1]. The target compound, with its 6-(6-methylpyridin-3-ylamino) substituent, offers a tPSA of 75.1 Ų and a unique hydrogen-bonding network (2 HBD, 5 HBA) that differentiates it from simpler 6-aryl or 6-alkoxy nicotinic acid analogs . This structural distinctiveness makes it a compelling candidate for probe development campaigns aiming to establish novel CAIII inhibitor chemotypes with selectivity advantages over existing class members.

Biaryl Amine Fragment Library Construction: Physicochemical Property-Guided Procurement for FBDD

With a molecular weight of 229.23 g/mol, XLogP of 1.6, and tPSA of 75.1 Ų, the target compound falls within optimal fragment-like physicochemical space (MW < 250, cLogP < 3, tPSA < 90 Ų) [1]. Its biaryl amine connectivity and free carboxylic acid provide two orthogonal vectors for fragment elaboration. Multi-supplier availability at ≥95% purity with documented QC (NMR, HPLC, GC) ensures reproducibility across fragment screens . This makes the compound a rational procurement choice for fragment-based drug discovery (FBDD) programs targeting kinases or other protein classes where pyridinylamino fragments have demonstrated productive binding.

Quote Request

Request a Quote for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.